REACTION_CXSMILES
|
[CH2:1]([C:3]1[O:7][C:6]([CH:8]=[CH:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[N:5][C:4]=1[C:16](O)=[O:17])[CH3:2].S(Cl)(Cl)=O>>[CH2:1]([C:3]1[O:7][C:6]([CH:8]=[CH:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[N:5][C:4]=1[CH2:16][OH:17])[CH3:2]
|
Name
|
|
Quantity
|
5.57 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=C(N=C(O1)C=CC1=CC=CC=C1)C(=O)O
|
Name
|
|
Quantity
|
17 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
with stirring for an hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed
|
Type
|
DISTILLATION
|
Details
|
the thionyl chloride was completely distilled off
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in dimethoxyethane (20 ml)
|
Type
|
ADDITION
|
Details
|
the solution was added dropwise to a mixture of sodium borohydride (1.74 g) and dimethoxyethane (50 ml)
|
Type
|
TEMPERATURE
|
Details
|
under cooling with ice-sodium chloride
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
STIRRING
|
Details
|
The whole mixture was stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 30 minutes
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The ethyl acetate layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was then distilled off
|
Type
|
ADDITION
|
Details
|
the residue was treated with hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=C(N=C(O1)C=CC1=CC=CC=C1)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |